Survival Benefit in Severe VOD/SOS: Defibrotide Sodium vs. Supportive Care Alone
In patients with severe hepatic VOD/SOS with multi-organ dysfunction (MOD) post-HSCT, defibrotide sodium treatment resulted in a Day +100 survival rate of 38% compared to a pooled historical control rate of 25% (p=0.0109). This represents a 52% relative improvement in survival at 100 days post-transplant [1]. The comparator for this analysis was best supportive care, which includes fluid management, renal replacement therapy, and ventilator support. This is the only therapy to demonstrate a statistically significant survival advantage over supportive care in this patient population [2].
| Evidence Dimension | Day +100 post-HSCT survival in severe VOD/SOS with MOD |
|---|---|
| Target Compound Data | 38% (38/102 patients) |
| Comparator Or Baseline | 25% (8/32 patients) in historical controls receiving supportive care only |
| Quantified Difference | Absolute increase of 13 percentage points; Relative improvement of 52% (p=0.0109) |
| Conditions | Pivotal Phase 3, historically controlled trial (NCT00358501); patients with severe VOD/SOS and renal or pulmonary dysfunction post-HSCT |
Why This Matters
This survival advantage is the primary evidence supporting FDA approval and is a key differentiator for procurement decisions, as no alternative therapy has demonstrated a survival benefit in this high-mortality setting.
- [1] Richardson PG, et al. Defibrotide for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome with multi-organ dysfunction: Final results from a pivotal, historically controlled, phase 3 trial. Blood. 2015;126(23):168. View Source
- [2] FDA. Defitelio (defibrotide sodium) Injection Label. 2016. View Source
